Camphorsulfonic acid; piperazine-2-carboxylic acid
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Overview
Description
Camphorsulfonic acid and piperazine-2-carboxylic acid are two distinct compounds with unique properties and applications. Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, is an organosulfur compound that is a relatively strong acid and is used in various chemical reactions . Piperazine-2-carboxylic acid, on the other hand, is a heterocyclic compound that is of considerable interest for the synthesis of biologically active compounds .
Preparation Methods
Camphorsulfonic Acid: Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid can be synthesized from ethylene diamine through N,N’-di(trifluoroacetyl)ethylenediamine and methyl N,N’-di(trifluoroacetyl)piperazine-2-carboxylate . The synthesis involves the use of trifluoroacetyl groups that are easily removable, making the process more efficient .
Chemical Reactions Analysis
Camphorsulfonic Acid: Camphorsulfonic acid undergoes various chemical reactions, including sulfonation, esterification, and rearrangement reactions . It is commonly used as a resolving agent for chiral amines and other cations . The major products formed from these reactions include camphor-based imidazolium salts and quinolines .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid undergoes reactions such as hydrolysis, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, hydrobromic acid, and lithium aluminum hydride . The major products formed include methyl piperazinium-2-carboxylate and piperazinium-2-carboxylic acid hydrochloride .
Scientific Research Applications
Camphorsulfonic Acid: Camphorsulfonic acid is used in organic synthesis as a resolving agent for chiral amines and other cations . It is also used in the synthesis of pharmaceutical formulations, including trimetaphan camsilate and lanabecestat camsylate . Additionally, camphorsulfonic acid is used in the synthesis of quinolines and other biologically active compounds .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid is of considerable interest for the synthesis of biologically active compounds . It is used in the preparation of various pharmaceuticals and has applications in medicinal chemistry . The compound is also used in the synthesis of heterocyclic building blocks .
Mechanism of Action
Camphorsulfonic Acid: The mechanism of action of camphorsulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various organic reactions . It facilitates the formation of chiral amines and other cations by resolving racemic mixtures .
Piperazine-2-carboxylic Acid: The mechanism of action of piperazine-2-carboxylic acid involves its ability to undergo various chemical reactions, such as hydrolysis and reduction, to form biologically active compounds . The compound interacts with molecular targets and pathways involved in medicinal chemistry .
Comparison with Similar Compounds
Camphorsulfonic Acid: Similar compounds to camphorsulfonic acid include other sulfonic acids such as methanesulfonic acid and benzenesulfonic acid . Camphorsulfonic acid is unique due to its bicyclic structure and its use as a resolving agent for chiral compounds .
Piperazine-2-carboxylic Acid: Similar compounds to piperazine-2-carboxylic acid include other piperazine derivatives such as 1-Boc-piperazine and 4-Boc-piperazine-2-carboxylic acid . Piperazine-2-carboxylic acid is unique due to its specific applications in the synthesis of biologically active compounds .
Properties
Molecular Formula |
C15H26N2O6S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9) |
InChI Key |
SOAAUEDBDKHPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |
Origin of Product |
United States |
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